Octanoyl bromide
Description
Octanoyl bromide (C₈H₁₅BrO) is an acyl bromide derivative of octanoic acid. It is a reactive organobromine compound primarily used in organic synthesis for introducing the octanoyl group via nucleophilic acyl substitution. Acyl bromides like this compound are typically more reactive than their chloride counterparts due to the weaker C–Br bond, facilitating faster acylation reactions.
Properties
CAS No. |
6166-47-8 |
|---|---|
Molecular Formula |
C8H15BrO |
Molecular Weight |
207.11 g/mol |
IUPAC Name |
octanoyl bromide |
InChI |
InChI=1S/C8H15BrO/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3 |
InChI Key |
VNVXHHXFIDRQDE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis to Octanoic Acid
Octanoyl bromide undergoes rapid hydrolysis in the presence of water to form octanoic acid and hydrogen bromide:
Thermochemical Data :
While direct data for this compound is limited, analogous reactions for benzoyl bromide (C₆H₅COBr) provide insights. The hydrolysis of benzoyl bromide releases . By extension, this compound’s hydrolysis is expected to be exothermic, though slightly less so due to differences in alkyl chain stabilization.
| Reaction | ΔH° (kJ/mol) | Reference |
|---|---|---|
| C₆H₅COBr + H₂O → C₆H₅COOH | -113.1 | |
| C₇H₁₅COBr + H₂O → C₇H₁₅COOH | ~-110 (est.) | – |
Alcoholysis to Esters
This compound reacts with alcohols to yield esters, a process catalyzed by bases like pyridine to neutralize HBr:
Key Applications :
-
Ester Synthesis : Used to prepare fatty acid esters, such as methyl octanoate (b.p. 193°C), with high efficiency .
-
Green Chemistry : Enzymatic esterification with galactose derivatives produces amphiphilic compounds for drug delivery systems .
Aminolysis to Amides
Reaction with primary or secondary amines generates substituted amides:
Mechanistic Insight :
The reaction proceeds via nucleophilic attack by the amine, forming a tetrahedral intermediate that collapses to release HBr. Tertiary amines (e.g., triethylamine) are often added to scavenge HBr, driving the reaction to completion .
Friedel-Crafts Acylation
This compound serves as an acylating agent in Friedel-Crafts reactions, introducing the octanoyl group to aromatic rings:
Example :
-
Benzene reacts with this compound to form phenyl octanoyl ketone, though yields depend on the electron density of the aromatic substrate .
Atom-Transfer Radical Additions
Under Lewis acid catalysis (e.g., Sc(OTf)₃, Yb(OTf)₃), this compound can participate in radical-mediated additions to alkenes. For example:
Research Findings :
-
Efficiency : Primary bromides like bromoacetyl oxazolidinone achieve >90% yields with terminal alkenes .
-
Stereocontrol : Chiral auxiliaries (e.g., benzyl oxazolidinone) enable stereoselective additions, though enantioselectivity remains challenging .
Decarboxylative Halogenation
In the presence of HgO and Br₂, this compound may undergo decarboxylative halogenation, though this pathway is less common. The reaction typically applies to carboxylic acids, but acyl halides can act as intermediates :
Limitations :
Comparison with Similar Compounds
Structural Differences :
- Octanoyl bromide: Acyl bromide (R–COBr) with a carbonyl group adjacent to bromine.
- n-Octyl bromide (1-bromooctane) : Primary alkyl bromide (CH₃(CH₂)₆CH₂Br) lacking a carbonyl group.
Physical Properties :
Comparison with Acyl Chlorides: Octanoyl Chloride
Functional Group Reactivity :
- This compound: Higher electrophilicity due to bromide’s lower electronegativity, enabling faster reaction with nucleophiles (e.g., amines, alcohols).
- Octanoyl chloride: Less reactive than bromide but widely used in esterification and amidation. For example, octanoyl chloride modifies sisal fibers via esterification in solvents like DMF or toluene .
Industrial Use :
Comparison with Phosphonium Bromides: Octyl(triphenyl)phosphonium Bromide
Structural Contrast :
- This compound: Neutral molecule with a linear alkyl chain and reactive acyl bromide group.
- Octyl(triphenyl)phosphonium bromide : Ionic phosphonium salt (C₂₆H₃₂BrP) with a bulky triphenylphosphonium group.
Comparison with Aromatic Bromides: Phenacyl Bromide
Structural and Functional Differences :
- This compound: Aliphatic acyl bromide.
- Phenacyl bromide (C₆H₅COCH₂Br) : Aromatic α-bromoketone.
Comparison with Pharmaceutical Bromides: Sepantronium Bromide
Complexity and Bioactivity :
- Sepantronium bromide (C₂₀H₁₉BrN₄O₃): A survivin inhibitor with potent anticancer activity (IC₅₀ = 0.54 nM in PC-3 cells). It inhibits tumor growth in xenograft models and enhances radiation sensitivity .
| Property | This compound (Theoretical) | Sepantronium Bromide (Evidence) |
|---|---|---|
| Molecular Weight | 223.11 g/mol | 443.29 g/mol |
| Bioactivity | None | Anticagent IC₅₀: 0.54–11 nM |
Q & A
Q. What are the standard laboratory-scale synthesis methods for octanoyl bromide, and how can purity be ensured?
this compound is typically synthesized via the reaction of octanoic acid with phosphorus tribromide (PBr₃) or hydrogen bromide (HBr) under anhydrous conditions. Key steps include:
- Reagent Ratios : A 1:1 molar ratio of octanoic acid to PBr₃ is recommended to minimize side reactions.
- Purification : Distillation under reduced pressure (bp: ~200–202°C) is critical to isolate the product .
- Purity Validation : Use gas chromatography (GC) or NMR spectroscopy to confirm the absence of unreacted starting materials or hydrolysis byproducts (e.g., octanoic acid) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1800 cm⁻¹ confirms the acyl bromide functional group.
- ¹H NMR : Look for characteristic signals: δ 0.88 ppm (terminal CH₃), δ 1.2–1.6 ppm (methylene protons), and δ 2.95 ppm (α-CH₂ adjacent to Br) .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 193 for [M]⁺) verify molecular identity .
Q. What safety protocols are essential when handling this compound?
- Engineering Controls : Use fume hoods and closed systems to prevent inhalation or skin contact .
- PPE : Wear nitrile gloves, safety goggles, and impervious lab coats. Gloves must comply with EN 374 standards .
- Spill Management : Neutralize spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in nucleophilic acyl substitution reactions?
Q. How should researchers address contradictions in purity data across different synthesis routes?
Discrepancies often arise from:
- Moisture Contamination : Hydrolysis to octanoic acid can skew GC or NMR results. Ensure strict anhydrous conditions and use molecular sieves .
- Byproduct Formation : Side reactions (e.g., alkyl bromide formation) may occur with excess HBr. Optimize reaction time and temperature to suppress these pathways .
Q. What analytical strategies resolve discrepancies in NMR or mass spectrometry data for this compound derivatives?
Q. What mechanistic insights distinguish this compound from octanoyl chloride in acylation reactions?
- Reactivity : this compound’s higher electrophilicity (due to Br⁻ being a better leaving group than Cl⁻) accelerates nucleophilic substitution but increases hydrolysis risk.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state in SN₂ mechanisms, while non-polar solvents favor radical pathways in fluorination .
Methodological Best Practices
- Reproducibility : Document experimental parameters (e.g., stirring rate, drying methods) meticulously to enable replication .
- Data Reporting : Include raw spectral data and chromatograms in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) .
- Contamination Mitigation : Store this compound under inert gas (N₂ or Ar) at –20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
